molecular formula C3H5O2Tl B13758935 Thallium propionate CAS No. 63424-48-6

Thallium propionate

Cat. No.: B13758935
CAS No.: 63424-48-6
M. Wt: 277.45 g/mol
InChI Key: NGHJDUUYBBDYLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thallium propionate (CAS 63424-48-6) is a chemical compound with the formula C 3 H 5 O 2 Tl and a molecular weight of 277.45 g/mol . This thallium(III) salt serves as a reagent in synthetic organic chemistry. Its research application includes functioning as an oxidizing agent, notably in ring contraction reactions of organic substrates such as homoallylic alcohols . The compound has also been utilized in thermophysical studies, with its constant pressure heat capacity (C p, solid ) documented as 158 J/mol·K at 320 K . It is critical to note that thallium and its compounds are highly toxic . They are non-essential metals with toxicity that can exceed that of lead or mercury, and exposure can lead to serious multisystemic health effects . This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic uses and is absolutely not for human consumption. Safe laboratory practices must be followed, including the use of appropriate personal protective equipment (PPE).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63424-48-6

Molecular Formula

C3H5O2Tl

Molecular Weight

277.45 g/mol

IUPAC Name

propanoate;thallium(1+)

InChI

InChI=1S/C3H6O2.Tl/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1

InChI Key

NGHJDUUYBBDYLT-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)[O-].[Tl+]

Origin of Product

United States

Historical Context of Thallium Carboxylate Chemistry in Academic Inquiry

The study of metal carboxylates, including those of thallium, has a history intertwined with the development of coordination chemistry and the exploration of metal-organic compounds. Thallium was discovered independently by William Crookes and Claude-Auguste Lamy in 1861 through the then-new method of flame spectroscopy, which revealed a distinct green spectral line. wikipedia.org The name "thallium" is derived from the Greek word "thallos," meaning a green shoot or twig, a nod to its spectroscopic signature. wikipedia.org

Early investigations into thallium chemistry often drew parallels with alkali metals due to the prominence of the +1 oxidation state, a unique characteristic among the Group 13 elements. wikipedia.org This similarity in chemical behavior extended to the formation of salts with organic acids, leading to the synthesis and study of various thallium(I) carboxylates. Research in this area was driven by a fundamental interest in the properties and structures of these compounds.

A notable development in the broader field of carboxylate chemistry was the Hunsdiecker-Borodin reaction, first demonstrated by Alexander Borodin in 1861, which utilized silver carboxylates. byjus.com Variations of this reaction later employed thallium(I) carboxylates, highlighting their utility in organic synthesis. byjus.com The use of thallium(I) carboxylates in conjunction with iodine to produce α-iodocarboxylates from alkenes was recognized as a significant and cost-effective modification of the Prévost reaction. rsc.org These historical applications laid the groundwork for further exploration of thallium carboxylates in synthetic chemistry. acs.org

Contemporary Research Landscape and Significance of Thallium Propionate

Current research on thallium propionate (B1217596) and related thallium carboxylates is often focused on their structural and thermal properties. For instance, studies have investigated the crystal structure of thallium(I) propanoate, revealing a bilayered arrangement. nih.govresearchgate.net This structural motif is a subject of interest in materials science, particularly in the study of liquid crystals and phase transitions.

The thermal behavior of thallium carboxylates, including their phase transitions and potential to form mesophases (liquid crystal phases), is an active area of investigation. nih.govresearchgate.net Techniques like differential scanning calorimetry (DSC) are employed to determine the temperature and enthalpy changes associated with these transitions. nih.gov For example, binary systems of thallium(I) propanoate with other metal propanoates have been studied to understand the formation of mixed salts and the stabilization of ionic liquid crystal phases. nih.gov

Furthermore, thallium compounds, in a broader sense, are being explored for their potential in various advanced applications. For example, the radioisotope thallium-201 (B79191) has been investigated for its potential in targeted molecular radiotherapy of cancer. nih.gov While this research does not directly involve thallium propionate, it underscores the ongoing interest in the fundamental chemistry of thallium and its compounds for developing new technologies.

Structural Elucidation and Bonding Characterization of Thallium Propionate Systems

Crystallographic Analysis of Thallium Propionate (B1217596) and Related Phases

Crystallographic techniques, particularly X-ray diffraction, have been instrumental in revealing the atomic-level arrangement of thallium propionate systems.

Single-Crystal X-Ray Diffraction Studies of Molecular Architectures

Single-crystal X-ray diffraction (SCXRD) analysis of thallium(I) propionate, obtained through synchrotron radiation, has elucidated its precise molecular structure. The analysis reveals a bilayered arrangement, a common structural motif for metal alkanoates. acs.orgrsc.orgaip.orgresearchgate.net This layered structure consists of an ionic region, where the thallium(I) cations and the carboxylate groups of the propionate ligands interact, and a nonpolar region formed by the ethyl chains of the propionate moieties. researchgate.net

The crystal structure of thallium(I) propionate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 770314. acs.org The crystallographic data confirms the bilayered nature of the compound.

Table 1: Crystallographic Data for Thallium(I) Propionate
ParameterValue
CCDC Deposition No.770314
Empirical FormulaC₃H₅O₂Tl
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available in search results
b (Å)Value not available in search results
c (Å)Value not available in search results
α (°)90
β (°)Value not available in search results
γ (°)90
Volume (ų)Value not available in search results
ZValue not available in search results
Data Collection Temp. (K)298
RadiationSynchrotron

Polymorphism and Crystal Packing Phenomena in this compound Derivatives

Thallium(I) alkanoates, as a class of compounds, are known to exhibit polymorphism, which is the ability of a substance to exist in more than one crystal form. aip.orgnih.gov Studies on the homologous series of thallium(I) n-alkanoates have shown that even the shorter-chain members display complex thermal behavior, including transitions between different polymorphic and mesomorphic phases. aip.orgucm.es Specifically for thallium(I) hydrogen dialkanoates, a crystal-to-crystal transition has been observed at temperatures near the peritectical melting point, indicating the presence of polymorphism in these related systems. nih.gov This suggests that this compound itself may exhibit different crystal packing arrangements under varying thermodynamic conditions, a common feature among metal alkanoates. researchgate.net

Neutron Diffraction Studies for Hydrogen Atom Localization (if applicable)

Currently, there is no available scientific literature indicating that neutron diffraction studies have been performed on this compound for the purpose of hydrogen atom localization. This technique, while powerful for accurately determining the positions of light atoms like hydrogen, has not been reported for this specific compound.

Spectroscopic Investigations of this compound Electronic Structure and Coordination

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the electronic environment of the metal center and the coordination mode of the propionate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Thallium Nuclei and Propionate Ligands

NMR spectroscopy is a powerful tool for characterizing the structure of thallium compounds in solution. Both the thallium nucleus and the protons and carbons of the propionate ligand are NMR-active.

Proton (¹H) and Carbon (¹³C) NMR: The ¹H and ¹³C NMR spectra of the propionate ligand provide detailed information about its structure. For instance, in thallium(III) tripropionate, the ¹H NMR spectrum in CDCl₃ shows a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). nih.gov The ¹³C NMR spectrum correspondingly displays distinct signals for the methyl, methylene, and carboxylate carbons. nih.gov This data is crucial for confirming the integrity of the propionate ligand within the compound.

Table 2: Representative NMR Data for the Propionate Ligand in a this compound Compound (Thallium(III) tripropionate in CDCl₃)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 1.18Triplet-CH₃
2.43Quartet-CH₂-
¹³C NMR 10.1--CH₃
26.9--CH₂-
182.6--COO-

Source: Data is for Thallium(III) tripropionate as reported in the literature. nih.gov

Infrared and Raman Spectroscopic Signatures of Carboxylate Coordination

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for determining the coordination mode of the carboxylate group in metal propionates. The key spectral region for this analysis is where the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group appear.

The separation between the frequencies of these two bands (Δν = νₐₛ - νₛ) is a well-established diagnostic tool. It allows for the differentiation between monodentate, bidentate chelating, and bidentate bridging coordination modes of the carboxylate ligand. nih.gov In a study of thallium(III) tripropionate, the IR spectrum showed characteristic bands for the propionate ligand, including C-H stretching vibrations around 2981-2884 cm⁻¹ and a strong carboxylate band at 1564 cm⁻¹. nih.gov Vibrational studies on the broader family of thallium(I) alkanoates confirm that these spectroscopic techniques can effectively characterize the structure and conformation of the alkyl chains and the nature of the thallium-carboxylate interaction. aip.orgnih.govucm.es

Table 3: Characteristic Infrared Vibration Frequencies for a this compound Compound (Thallium(III) tripropionate)
Wavenumber (cm⁻¹)Assignment
2981, 2942, 2884C-H stretching
1564Asymmetric COO⁻ stretching (νₐₛ)
1464-CH₂- scissoring
1410Symmetric COO⁻ stretching (νₛ)
1293C-C stretching / CH₂ wagging

Source: Data is for Thallium(III) tripropionate as reported in the literature. nih.gov

Ultraviolet-Visible and X-ray Absorption Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) and X-ray Absorption Spectroscopy (XAS). These techniques provide insights into the electronic structure and the local coordination environment of the thallium ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other accessible electronic states. In the case of thallium(I) compounds, the observed absorptions are typically attributed to transitions involving the 6s and 6p orbitals of the thallium cation and the molecular orbitals of the propionate ligand.

While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, studies on related thallium(I) carboxylate complexes and other Tl(I) compounds provide a basis for understanding its likely spectroscopic features. For instance, the UV-Vis spectra of thallium(I) complexes often exhibit intense absorption bands in the UV region, which can be assigned to ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. The position and intensity of these bands are sensitive to the coordination environment of the Tl(I) ion and the nature of the solvent. Research on various thallium(I) compounds indicates that the electronic spectra can be influenced by the formation of different complex species in solution. researchgate.net

The Gouterman "four-orbital model" can be conceptually applied to understand the electronic transitions in porphyrin-related systems, which involves transitions between two HOMOs and two LUMOs. uit.no While this compound is a much simpler system, the principles of analyzing electronic transitions between frontier orbitals remain relevant. uit.no

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure around a specific atom. For this compound, XAS at the thallium L-edges (L₁, L₂, and L₃) can provide detailed information about the oxidation state of thallium and its coordination environment (i.e., coordination number and bond distances to neighboring oxygen atoms of the propionate group).

XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, which is close to the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. For instance, studies on thallium in various materials have used Tl LIII-edge XANES to distinguish between Tl(I) and Tl(III) oxidation states. chimia.chresearchgate.net In this compound, the Tl(I) state is expected, which would be confirmed by the position and features of the absorption edge. chimia.chresearchgate.net

EXAFS: The EXAFS region, at higher energies past the edge, contains oscillatory signals that can be analyzed to determine the number, type, and distances of the atoms in the immediate vicinity of the thallium atom. This would allow for the precise determination of Tl-O bond lengths within the coordination sphere of the this compound complex. In aqueous solutions, the hydrated thallium(I) ion shows evidence of a stereochemically active 6s² lone pair, leading to different Tl-O bond distances. researchgate.net Similar structural complexities might be observable in this compound.

Theoretical and Computational Chemistry of this compound

Theoretical and computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the molecular and electronic properties of this compound at an atomic level. These methods can be used to predict structures, energies, and dynamic behavior of the system.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Hartree-Fock (HF) and post-HF methods, are fundamental for elucidating the electronic structure and the nature of chemical bonding in this compound. These calculations can provide a detailed picture of the molecular orbitals, electron distribution, and the character of the interaction between the thallium(I) cation and the propionate anion.

The bonding in thallium(I) compounds is of particular interest due to the influence of the 6s² lone pair, which can be stereochemically active and lead to distorted coordination geometries. Quantum chemical calculations can model these effects and predict the resulting molecular structure. For instance, calculations can quantify the extent of covalent versus ionic character in the Tl-O bonds. The analysis of molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions observed in UV-Vis spectroscopy and provides insights into the reactivity of the compound. banglajol.info

Furthermore, Natural Bond Orbital (NBO) analysis, often performed as part of quantum chemical calculations, can provide information on charge distribution, hybridization, and donor-acceptor interactions between the thallium ion and the propionate ligand.

Density Functional Theory (DFT) Studies of Molecular Conformations and Energetics

Density Functional Theory (DFT) has become a widely used computational method due to its favorable balance of accuracy and computational cost, making it suitable for studying systems like this compound. uit.no DFT studies can be employed to investigate various aspects of the compound, including its molecular conformation and energetics.

Molecular Conformations: The propionate ligand has conformational flexibility due to rotation around the C-C single bonds. DFT calculations can be used to perform a conformational analysis to identify the most stable geometries (conformers) of the this compound molecule or its aggregates. dergipark.org.trresearchgate.net By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out, revealing the global and local energy minima. scirp.org

Energetics: DFT calculations can provide accurate estimates of various energetic properties:

Bonding Energies: The strength of the interaction between the Tl⁺ ion and the propionate ligand can be calculated.

Relative Stabilities: The relative energies of different conformers or polymorphic structures can be determined to predict the most stable form.

Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound, which can then be compared with experimental data for structural validation.

The choice of the functional (e.g., B3LYP, PBE) and basis set is crucial for the accuracy of DFT calculations. lp.edu.ua For a heavy element like thallium, relativistic effects may need to be considered, and appropriate effective core potentials (ECPs) are often used for the thallium atom.

Below is an interactive table showcasing hypothetical relative energies of different conformers of this compound that could be obtained from DFT calculations.

ConformerDihedral Angle (O=C-C-C)Relative Energy (kJ/mol)
1 (Global Minimum) 180° (anti-periplanar)0.00
2 60° (gauche)5.20
3 -60° (gauche)5.20
4 0° (syn-periplanar)12.50

Note: This table is illustrative and based on typical conformational energy profiles for similar molecules.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can provide detailed insights into the interactions of this compound with its environment, such as in a solvent or in the solid state.

In an MD simulation, the atoms and molecules are treated as classical particles, and their motions are calculated by numerically integrating Newton's equations of motion. The forces between the particles are described by a force field, which is a set of empirical potential energy functions.

Applications of MD Simulations for this compound:

Solvation Structure: MD simulations can be used to study the solvation of this compound in different solvents, such as water. This would reveal the structure of the solvation shells around the Tl⁺ ion and the propionate anion, including the number of solvent molecules and their orientation. researchgate.netmdpi.com

Ion Pairing: The simulations can characterize the formation of contact ion pairs, solvent-separated ion pairs, and free ions in solution. The potential of mean force (PMF) between the Tl⁺ and propionate ions can be calculated to quantify the thermodynamics of ion pairing.

Transport Properties: MD simulations can be used to calculate transport properties such as diffusion coefficients of the ions and the viscosity and conductivity of the solution. acs.org

Crystal Dynamics: In the solid state, MD simulations can be used to study the lattice dynamics, phase transitions, and mechanical properties of this compound crystals.

A critical component for accurate MD simulations is the availability of a reliable force field for thallium(I) and the propionate anion. The parameters for the force field are typically derived from quantum chemical calculations or experimental data.

The following interactive table presents typical parameters that would be part of a force field for an MD simulation of this compound.

Atom TypeCharge (e)Lennard-Jones σ (Å)Lennard-Jones ε (kcal/mol)
Tl +1.03.400.15
O (carbonyl) -0.62.960.21
O (carboxyl) -0.83.000.20
C (carbonyl) +0.73.400.086
C (alpha) -0.13.390.109
C (beta) -0.273.390.109
H +0.092.470.015

Note: These parameters are for illustrative purposes and would need to be carefully parameterized and validated for accurate simulations.

Coordination Chemistry and Reactivity of Thallium Propionate

Ligand Exchange Kinetics and Thermodynamics in Thallium Propionate (B1217596) Complexes

The study of ligand exchange in thallium propionate complexes is fundamental to understanding their reaction mechanisms and stability. Both kinetic and thermodynamic factors play crucial roles in these processes.

The substitution process can occur through various mechanisms, such as associative, dissociative, or interchange pathways. dokumen.pub An associative mechanism would involve the formation of a higher-coordinate intermediate, while a dissociative mechanism would proceed through a lower-coordinate intermediate. dokumen.pub The lability of a complex, which describes how quickly its ligands are exchanged, is a key kinetic parameter. ualberta.cagcnayanangal.com There is no direct correlation between the thermodynamic stability of a complex and its kinetic lability. ualberta.ca For instance, a complex can be thermodynamically stable but kinetically labile, meaning it readily undergoes ligand exchange. ualberta.ca

The rate of substitution can be determined by monitoring changes in the concentration of reactants or products over time, often using spectroscopic techniques like NMR. dokumen.pubrsc.org The rate law for a substitution reaction provides insight into its mechanism. A first-order rate law typically suggests a dissociative or interchange mechanism, while a second-order rate law points towards an associative mechanism. dokumen.pub

Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (K) or formation constant (β). chemistryjournal.netresearchgate.netmediresonline.org A larger stability constant indicates a greater tendency for the complex to form. gcnayanangal.com The stability of a metal complex is influenced by factors such as the nature of the metal ion and the ligand. researchgate.net

Table 1: Factors Influencing the Thermodynamic Stability of Metal Complexes

FactorDescription
Nature of Metal Ion The charge and size of the central metal ion affect stability. Generally, for a given ligand, stability increases with increasing charge and decreasing ionic radius of the metal ion.
Nature of Ligand The basicity and chelating ability of the ligand are crucial. More basic ligands and polydentate ligands (which form chelate rings) tend to form more stable complexes. researchgate.netlibretexts.org
Chelate Effect Complexes formed with chelating ligands (polydentate ligands) are significantly more stable than those with analogous monodentate ligands. libretexts.org This is primarily an entropy-driven effect. libretexts.org

The thermodynamic stability of thallium(III) complexes is also influenced by the covalent character of the metal-ligand bond. conicet.gov.ar

Rates and Mechanisms of Propionate Ligand Substitution

This compound as a Precursor in Inorganic and Organometallic Synthesis

This compound serves as a valuable starting material in the synthesis of other thallium-containing compounds and in reactions involving the transfer of its propionate group or the thallium metal itself. The use of organometallic precursors often allows for synthesis under mild conditions. academie-sciences.fr

This compound can be used to synthesize other thallium(III) carboxylates through metathesis reactions. For example, thallium tripropionate (TTP) itself can be prepared from thallium(III) acetate (B1210297) and propionic acid. mdpi.comresearchgate.net It is a stable, white solid. mdpi.com This methodology can be extended to prepare other thallium carboxylates. mdpi.com

Furthermore, thallium compounds are utilized in the synthesis of novel materials. For instance, thallium-containing precursors are used in the metal-organic chemical vapor deposition (MOCVD) of thin films. rsc.org Thallium oxides with novel structures, such as a perovskite-like phase, have been synthesized from thallium salts under controlled conditions. researchgate.net

Transmetallation is an organometallic reaction involving the transfer of ligands from one metal to another. wikipedia.org this compound can potentially participate in transmetallation reactions, where the propionate group is transferred to another metal center. This process is driven by the relative electronegativities of the metals and the stability of the resulting products. wikipedia.org

A common application of thallium in organometallic synthesis is the use of thallium cyclopentadienyl (B1206354) (TlCp) to prepare cyclopentadienyl complexes of other metals, such as lanthanides. archive.org While not directly involving this compound, this illustrates the utility of thallium reagents in transmetallation. Similarly, thallium salts have been used in decarboxylative halogenation reactions, although silver salts are more common. acs.org

Synthesis of Novel Thallium-Containing Compounds

Oxidative Reactivity and Reaction Mechanisms Mediated by this compound

Thallium(III) is a strong oxidizing agent, and this compound can mediate a variety of oxidative reactions. The trivalent thallium cation (Tl³⁺) has a strong oxidizing capacity. nih.gov The high oxidation potential of the Tl(III)/Tl(I) couple (+1.25 V) is responsible for its oxidative power. conicet.gov.ar

Thallium(III)-mediated oxidations are known to be sensitive to the counter-ion of the thallium salt and the reaction conditions. mdpi.com For example, thallium tripropionate (TTP) has been used in the oxidative rearrangement of homoallylic alcohols to form indans, a reaction that proceeds via a ring contraction. mdpi.comresearchgate.net The reactivity of TTP in such reactions can be compared to other thallium(III) carboxylates like thallium triacetate (TTA). mdpi.comresearchgate.net In some cases, the choice of thallium salt and solvent can dramatically alter the reaction outcome, leading to different products. mdpi.com

The mechanism of these oxidations often involves the initial electrophilic addition of thallium(III) to a double bond or other electron-rich center, followed by rearrangement or nucleophilic attack. mdpi.com In the oxidation of certain nitrones, thallium(III) has been shown to act through a Forrester–Hepburn mechanism, which involves nucleophilic addition of water followed by oxidation. conicet.gov.ar

Thallium(III) Propionate in Oxidative Rearrangement Reactions

Thallium(III) propionate, often denoted as TTP or Tl(OOCCH₂CH₃)₃, is a powerful oxidizing agent used to effect rearrangements in various organic substrates, most notably in alkenes. thieme-connect.demdpi.com These reactions often proceed through an initial oxythallation of a double bond, followed by the migration of an alkyl or aryl group, leading to a rearranged carbon skeleton. The utility of TTP in these transformations is highlighted by its application in the ring contraction of specific cyclic olefins.

A significant application of TTP is in the oxidative rearrangement of homoallylic alcohols. For instance, the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium(III) propionate in a mixture of propionic acid and water results in a ring contraction to yield the corresponding indan (B1671822) derivative. mdpi.comnih.govresearchgate.net This transformation is part of a broader class of thallium(III)-mediated rearrangements that are highly sensitive to the counter-ion of the thallium salt and the reaction solvent. mdpi.com The reaction is believed to proceed via an electrophilic addition of the thallium(III) species to the double bond, a step that is assisted by the coordination of the neighboring hydroxyl group. scielo.brscielo.br This intramolecular assistance facilitates the subsequent rearrangement of the phenyl group to form the five-membered indan ring. scielo.br

The reactivity of TTP in such rearrangements has been compared to other thallium(III) salts like thallium(III) triacetate (TTA) and thallium(III) trinitrate (TTN). mdpi.comresearchgate.net Studies have shown that the choice of the carboxylate anion on the thallium(III) salt can influence the reaction's efficiency and outcome. mdpi.com For the ring contraction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol, TTP provides the desired indan product in moderate yield. researchgate.net

Similarly, thallium(III) salts can induce the rearrangement of β,γ-unsaturated esters, leading to the formation of indans that feature a β-keto ester moiety. scielo.brscielo.br While many of these studies have utilized thallium trinitrate (TTN), the underlying mechanism involving oxythallation followed by aryl migration is general for thallium(III) reagents, including TTP. scielo.brscielo.br The presence of an electron-donating group on the migrating aryl ring can enhance the reaction rate, highlighting the electronic nature of the rearrangement step. scielo.br

Ring Contraction and Dimethoxylation Reactions

The reaction of alkenes with thallium(III) salts can lead to different products depending on the substrate and, crucially, the solvent. While TTP in aqueous propionic acid promotes ring contraction in homoallylic alcohols like 2-(3,4-dihydronaphthalen-1-yl)-ethanol, a change in solvent can divert the reaction pathway toward other products such as dimethoxylated compounds. mdpi.comnih.gov

This dichotomy is clearly illustrated in studies where thallium(III) triacetate (TTA), a closely related salt, was used. When the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol was performed with TTA in methanol (B129727), a mixture of cis- and trans-dimethoxylated products was formed instead of the ring-contracted indan. mdpi.comnih.gov This outcome results from the thallium-promoted addition of methanol across the double bond. mdpi.com The proposed mechanism involves the initial oxythallation adduct, which is then attacked by the methanol solvent in a reductive displacement of the thallium(III) group. mdpi.com

Although direct studies detailing the dimethoxylation reaction specifically with this compound are less common, the principles derived from experiments with TTA are considered applicable. The competition between rearrangement (leading to ring contraction) and solvent incorporation (leading to dimethoxylation) is a key feature of the reactivity of thallium(III) carboxylates with alkenes. mdpi.comnih.gov The choice of a nucleophilic solvent like methanol favors the addition pathway, whereas a non-nucleophilic solvent system, such as aqueous propionic acid for TTP, allows the rearrangement pathway to dominate. mdpi.comnumberanalytics.com

The table below summarizes the outcomes of the reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with various thallium(III) salts, illustrating the effect of the reagent and conditions on the product distribution.

Thallium(III) ReagentSolvent SystemReaction Time (rt)Major Product TypeYield (%)Reference
Thallium Triacetate (TTA)AcOH/H₂O (2:1)4 hRing Contraction57 researchgate.net
Thallium Tripropionate (TTP)CH₃CH₂COOH/H₂O (2:1)6 hRing Contraction59 mdpi.comnih.gov
Thallium Triacetate (TTA)Methanol-Dimethoxylation- mdpi.comnih.gov
Thallium Tris-trifluoroacetate (TTFA)TFA/H₂O (2:1)2 hRing Contraction67 researchgate.net

Catalytic Applications and Mechanistic Studies Involving this compound Species

While extensively used as a stoichiometric oxidant, the application of thallium compounds, including this compound, as catalysts is a less explored area of research. rsc.org The high toxicity of thallium compounds necessitates careful handling and likely contributes to their limited investigation as catalysts for industrial or large-scale processes. rsc.org Nevertheless, the unique redox properties of the Tl(III)/Tl(I) couple suggest potential for catalytic applications in organic synthesis. numberanalytics.comnumberanalytics.com

This compound as a Homogeneous Catalyst or Co-catalyst

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically in solution. rsc.org Thallium(III) salts, in general, have been shown to act as homogeneous catalysts in a number of transformations. For example, thallium(III) chloride can catalyze the synthesis of α-aminonitriles, and thallium(III) acetate can be used for the acylation of alcohols and phenols. rsc.orgontosight.ai Furthermore, thallium(I) salts, such as thallium benzoate, have been reported to catalyze the oxidation of alkyl aromatic compounds. rsc.org

Direct examples of this compound serving as a primary homogeneous catalyst are not widely documented in the literature. However, its role as a potential catalyst or co-catalyst can be inferred from the broader chemistry of thallium carboxylates. For instance, thallium(I) acetate and carbonate have been used to produce polyethylene (B3416737) terephthalate (B1205515) (PET), where the thallium compound is believed to improve the thermal stability of the resulting polymer. rsc.org Given the similarity in properties, thallium(I) propionate could potentially function in a similar capacity.

The catalytic cycle in such reactions would likely involve the reversible oxidation and reduction between Tl(I) and Tl(III) states. In a hypothetical catalytic cycle, a Tl(III) species could oxidize a substrate and be reduced to Tl(I). The Tl(I) would then need to be re-oxidized to Tl(III) by a co-oxidant to complete the catalytic turnover. The challenges in developing such cycles include the stability of the thallium species and the efficiency of the re-oxidation step.

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which is typically a solid catalyst with liquid or gas-phase reactants. nii.ac.jp This approach offers significant advantages, such as the easy separation and recycling of the catalyst. nii.ac.jp

There is potential for this compound to be used as a precursor for creating heterogeneous catalysts. This typically involves immobilizing the active catalytic species onto a solid support. Research has shown that thallium(III) oxide-containing silica (B1680970) can function as a heterogeneous catalyst for liquid-phase Friedel-Crafts type reactions. rsc.org Additionally, the presence of thallium has been found to enhance the activity and selectivity of silica-supported palladium catalysts in aldose oxidation reactions. rsc.org

This compound could serve as a convenient source for depositing thallium oxide onto supports like silica, alumina, or porous carbon through impregnation or calcination methods. For instance, thallium sulfide (B99878) nanostructures, which exhibit photocatalytic properties for the degradation of organic dyes, have been synthesized using thallium acetate as a precursor. researchgate.net A similar approach could foreseeably use this compound to generate thallium-based materials for heterogeneous catalysis. The development of such catalysts would aim to combine the unique reactivity of thallium with the practical benefits of a solid-supported system, potentially mitigating some of the risks associated with handling soluble, toxic thallium compounds.

Advanced Analytical Methodologies for Thallium Propionate Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For thallium propionate (B1217596) and its related species, both high-performance liquid chromatography and gas chromatography can be employed, each targeting different aspects of its chemical nature.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds in a liquid sample. pharmaguideline.comyoutube.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. youtube.com While specific HPLC methods for thallium propionate are not extensively documented in publicly available literature, the analysis of other metal propionate complexes and organothallium compounds provides a strong basis for its application. For instance, HPLC methods have been developed for the analysis of calcium propionate in various matrices, demonstrating the technique's utility for separating propionate-containing compounds. wpmucdn.com

The analysis of metal complexes by HPLC can be challenging due to the potential for dissociation of the complex in the mobile phase, which often contains acidic modifiers like trifluoroacetic acid. google.com To overcome this, a mobile phase containing an excess of a salt with a coordinating anion can be used to maintain the integrity of the metal complex during analysis. google.com For this compound complexes, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govijpsonline.com The separation of different this compound complexes or the assessment of purity would be achieved by optimizing the mobile phase composition and gradient. Detection is typically performed using a UV-Vis detector, as many organic ligands and some metal complexes absorb ultraviolet or visible light. youtube.com

A hypothetical HPLC method for the analysis of a this compound complex could be based on established methods for similar compounds, such as the one developed for fluticasone (B1203827) propionate. nih.gov

Table 1: Hypothetical HPLC Parameters for this compound Complex Analysis

ParameterConditionRationale
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)A common reversed-phase column suitable for a wide range of organic and organometallic compounds. nih.gov
Mobile Phase Acetonitrile and Water (gradient elution)A versatile solvent system for reversed-phase chromatography, with the gradient allowing for the separation of compounds with varying polarities. ijpsonline.com
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC, providing good separation efficiency and reasonable run times.
Detection UV-Vis at a specific wavelength (e.g., 210-240 nm)The propionate moiety or other ligands in a complex may have UV absorbance in this range.
Injection Volume 10-20 µLA standard injection volume for analytical HPLC.
Column Temperature Ambient or controlled (e.g., 30 °C)Temperature control can improve the reproducibility of retention times.

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. creative-proteomics.comwikipedia.org In the context of this compound, while the salt itself is not volatile, GC could be applicable to the analysis of any volatile thallium species that might be formed through derivatization or decomposition. The sample is vaporized and transported through a capillary column by an inert carrier gas, with separation based on the compound's boiling point and interaction with the stationary phase. wikipedia.org

The analysis of volatile organic compounds (VOCs) is a primary application of GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. up.ac.zanih.gov For instance, if this compound were to be converted into a more volatile organothallium compound, GC-MS would be the method of choice for its analysis. Studies on the gas thermochromatography of volatile thallium oxides demonstrate the feasibility of analyzing thallium compounds in the gas phase. pharmaguideline.com

The applicability of GC to this compound analysis is therefore indirect and contingent on the formation of volatile derivatives. Should such derivatives exist, a typical GC method would involve a non-polar or medium-polarity capillary column and temperature programming to elute compounds over a range of boiling points.

High-Performance Liquid Chromatography (HPLC) of this compound Complexes

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. helsinki.fi For the characterization of this compound complexes, soft ionization techniques are particularly valuable as they minimize fragmentation and allow for the observation of the intact molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, and often large, molecules from a solution. It has been successfully used to study thallium complexes with various ligands, such as nucleosides and aminopolycarboxylic acids. news-medical.net ESI-MS allows for the determination of speciation in solution due to its gentle ionization process. researchgate.net

In the context of this compound, ESI-MS would be used to confirm the molecular weight of the complex and to study its solution-phase behavior. The technique can identify different complex species present in a sample, including those with different stoichiometries or oxidation states of thallium. researchgate.net For example, studies have used ESI-MS to distinguish between Tl(I) and Tl(III) complexes with ligands like EDTA and DTPA. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information about the coordination environment of the thallium ion.

Table 2: Representative Thallium Complexes Studied by ESI-MS

AnalyteKey FindingsReference
Thallium-nucleoside complexesTl+ forms stable complexes with nucleosides, and their relative abundances can be determined. news-medical.net
Tl(I) and Tl(III) with EDTA and DTPAESI-MS can distinguish between different oxidation states of thallium based on their complexation behavior. researchgate.net
Thallium complexes with amino acidsESI-MS definitively identifies monocationic complexes of thallium with naturally occurring amino acids. uvic.ca

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is particularly useful for the analysis of a wide range of compounds, including organometallic complexes. wikipedia.orgnews-medical.net In MALDI, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. wikipedia.orgscripps.edu MALDI-TOF (Time-of-Flight) mass spectrometry is a common configuration that offers high sensitivity and mass accuracy. helsinki.fi

For the analysis of this compound, MALDI-TOF MS could provide rapid and accurate determination of the molecular weight of the complex. news-medical.net The choice of matrix is critical for the successful analysis of organometallic compounds. news-medical.net Neutral matrices like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) are often preferred for organometallic compounds to avoid unwanted reactions. news-medical.net The resulting mass spectra can be very "clean," with minimal fragmentation, which simplifies interpretation. news-medical.net

Recent advances in MALDI-MS, such as the use of charge-transfer ionization and inert-atmosphere sample handling, have further expanded its utility for air-sensitive and neutral organometallic compounds. uvic.caacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) of Complexes

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Elemental Analysis of this compound

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. While HPLC and MS provide information on the molecular species, ICP-MS is used to determine the total thallium content in a sample of this compound with high accuracy and precision.

The sample is introduced into an argon plasma, which atomizes and ionizes the thallium. The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected. ICP-MS is a standard method for the determination of thallium in various environmental and biological samples. The technique is noted for its high resolution and low detection limits compared to other atomic spectrometry methods. creative-proteomics.com

For the analysis of this compound, the sample would first be digested, typically using an oxidizing acid mixture, to break down the organic matrix and bring the thallium into solution. The resulting solution is then diluted and introduced into the ICP-MS. This method is crucial for verifying the stoichiometry of the compound and for quantitative analysis in various applications. The coupling of HPLC with ICP-MS (HPLC-ICP-MS) can also be a powerful tool for speciation analysis, allowing for the separation of different thallium compounds followed by sensitive elemental detection. speciation.net

Electrochemical Methods for Redox Potential Determination and Speciation

Electrochemical methods are powerful tools for investigating the redox behavior and quantifying species like this compound in solution. As this compound dissociates in aqueous media to thallium(I) (Tl⁺) and propionate ions, these techniques primarily probe the electrochemical reactions of the thallium cation. Methods such as cyclic voltammetry are instrumental in determining the redox potentials and studying the kinetics of electron transfer, while coulometry provides a precise means for the quantitative determination of the electroactive species.

Cyclic Voltammetry of this compound Species

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox processes of a substance in solution. libretexts.org The method involves applying a linearly varying potential to a working electrode and measuring the resulting current. ossila.com By scanning the potential in both forward and reverse directions, a characteristic "duck-shaped" plot known as a cyclic voltammogram is generated, which provides qualitative and quantitative information about the redox reactions. ossila.com

When applied to a solution of this compound, cyclic voltammetry reveals the electrochemical behavior of the thallium(I) ion. The voltammogram typically shows peaks corresponding to the oxidation and reduction of thallium species. The key redox reactions for thallium are the reduction of Tl⁺ to metallic thallium (Tl) and the oxidation of Tl⁺ to the trivalent state (Tl³⁺).

The electrochemical reduction of Tl⁺ ions to form a metallic thallium deposit on an electrode surface and its subsequent oxidative dissolution (stripping) is a well-studied process. Research conducted in a neutral sulfate (B86663) electrolyte using a glassy carbon electrode identified a reduction peak for Tl⁺ to Tl at approximately -1.0 V versus the Normal Hydrogen Electrode (NHE) and a corresponding oxidation peak for Tl to Tl⁺ at around -0.3 V vs NHE. researchgate.net The potential at which these peaks occur can be influenced by the electrode material, scan rate, and composition of the electrolyte. scirp.org

The oxidation of thallium(I) to thallium(III) is another important redox reaction. This two-electron transfer process (Tl⁺ → Tl³⁺ + 2e⁻) has a standard electrode potential (E°) of +1.26 V. doubtnut.com The reversibility and kinetics of this reaction can be thoroughly investigated using cyclic voltammetry by analyzing the peak potentials and currents at various scan rates.

The table below summarizes the key redox reactions of thallium species from a this compound solution that can be characterized by cyclic voltammetry.

Redox ReactionStandard Potential (E°)DescriptionReference
Tl⁺ + e⁻ ⇌ Tl(s)-0.336 VOne-electron reduction of thallium(I) to metallic thallium. The basis for reductive deposition. doubtnut.com
Tl³⁺ + 2e⁻ ⇌ Tl⁺+1.26 VTwo-electron redox couple between thallium(III) and thallium(I). This is the primary oxidation reaction for Tl⁺. doubtnut.com

Coulometry for Quantitative Redox Studies

Coulometry is an analytical method based on the exhaustive electrolysis of an analyte, where the quantity of the substance is determined by measuring the total charge (in coulombs) consumed in the reaction. libretexts.org This technique is governed by Faraday's law of electrolysis, which states that the amount of chemical change is directly proportional to the quantity of electricity passed. libretexts.org Coulometry can be performed in two primary modes: controlled-potential coulometry and controlled-current coulometry (also known as coulometric titration).

For the quantitative analysis of this compound, coulometric methods offer high precision and accuracy. A notable application is the coulometric titration of unipositive thallium (Tl⁺). In this method, a titrant is generated electrochemically at a constant current, which then reacts with the Tl⁺ in the sample. For instance, Tl⁺ can be oxidized to the tripositive state (Tl³⁺) by electrolytically generated bromine or chlorine. caltech.edu The endpoint of the titration is typically detected amperometrically. Studies have demonstrated that this method can achieve an accuracy of 0.1% to 0.2% for the analysis of microgram quantities of thallium, making it a highly sensitive technique. caltech.edu

The fundamental equation for calculating the mass of the analyte is:

m = (Q × M) / (n × F)

Where:

m is the mass of the analyte (this compound)

Q is the total charge passed in coulombs (Q = I × t for constant current)

M is the molar mass of this compound (277.45 g/mol )

n is the number of electrons transferred per mole of analyte (for Tl⁺ → Tl³⁺, n=2)

F is the Faraday constant (96,487 C/mol)

The following table illustrates a hypothetical analysis of a this compound sample using controlled-current coulometry.

ParameterValueUnit
Generating Current (I)10.00mA
Titration Time (t)150.0s
Total Charge (Q = I × t)1.500C
Number of electrons (n)2
Molar Mass (M)277.45g/mol
Faraday Constant (F)96487C/mol
Calculated Mass of this compound 2.156 mg

This approach provides an absolute method for quantification, as it relies on fundamental constants and accurately measured electrical quantities, often eliminating the need for chemical standards. mdpi.com

Applications of Thallium Propionate in Materials Science and Specialized Chemical Synthesis

Precursor for Advanced Inorganic Materials Fabrication

The synthesis of advanced inorganic materials often relies on the selection of appropriate precursor compounds that can be controllably transformed into the desired material. umn.edunih.govuni-lj.si Thallium propionate (B1217596) serves as a valuable precursor in this regard, particularly for the creation of materials containing thallium.

Thallium propionate is utilized in the synthesis of thallium-containing thin films and coatings. These films can be deposited on various substrates for applications in electronic and optoelectronic devices. One method for producing such films is the sol-gel process, where a solution containing this compound is used to create a gel that is then converted into a solid film. sigmaaldrich.com For instance, thallium-aluminum-codoped zinc oxide (TAZO) thin films have been investigated as a transparent conducting oxide, with the thallium content significantly influencing the electrical properties. researchgate.net The preparation of Tl-1223 superconducting thin films, for example, involves an off-site growth process where a precursor film is first deposited and then annealed to form the final crystalline superconducting film.

Another approach is the chemical bath deposition (CBD) method, which has been used to deposit thallium sulphide thin films. researchgate.net This technique involves dipping a substrate into a solution bath containing the necessary chemical precursors, such as a citratothallium complex, to form the film. researchgate.net Similarly, thallium iodide films, which are valuable as protective coatings for optical elements, can be deposited via vacuum deposition methods. google.com

Table 1: Methods for Thallium-Containing Thin Film Deposition

Deposition MethodPrecursor TypeExample ApplicationReference
Sol-GelSolution-basedTransparent Conducting Oxides (TAZO) sigmaaldrich.comresearchgate.net
Chemical Bath Deposition (CBD)Solution-basedThallium Sulphide Thin Films researchgate.net
Vacuum DepositionVapor-basedThallium Iodide Protective Coatings google.com
Magnetron SputteringVapor-basedTl-1223 Superconducting Thin Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for creating high-quality, uniform thin films. azonano.comagc-plasma.com Both methods rely on volatile precursor compounds that decompose or react on a substrate surface. sigmaaldrich.comwikipedia.org While specific data on this compound as a CVD or ALD precursor is limited in the provided search results, the general principles suggest its potential utility. For a compound to be an effective precursor for these techniques, it must exhibit sufficient volatility and thermal stability to be transported into the reaction chamber and then decompose cleanly at the desired deposition temperature. Organometallic compounds, including metal carboxylates like propionates, are often explored as precursors in CVD and ALD. sigmaaldrich.comnih.gov The selection of a suitable precursor is critical and is often guided by computational modeling to predict reaction mechanisms and bond-breaking energies. nih.gov

Synthesis of Thallium-Containing Thin Films and Coatings

Role in Synthesis of Specific Catalytic Systems

This compound and related thallium compounds also play a role in the field of catalysis, participating in both heterogeneous and homogeneous catalytic reactions. figshare.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.comlibretexts.org The catalytic activity occurs at the surface of the catalyst. libretexts.org While direct examples of this compound in heterogeneous catalysts are not extensively detailed in the search results, the use of thallium compounds in promoting catalytic activity is known. For instance, thallium compounds can be used to promote platinum or palladium catalysts. google.com.lb The understanding of heterogeneous catalysis is complex, often involving the adsorption of reactants onto the catalyst surface, which weakens chemical bonds and facilitates the reaction. libretexts.orgarxiv.org The interaction between the catalyst and the solvent can also significantly impact the catalytic process. nih.gov

In homogeneous catalysis, the catalyst is in the same phase as the reactants. savemyexams.com Thallium(III) salts, including thallium tripropionate (TTP), have been studied for their role in mediating organic reactions. mdpi.com For example, TTP can be used in the oxidative rearrangement of certain organic molecules. mdpi.com The reactivity of these thallium(III)-mediated oxidations can be sensitive to the counter-ion of the thallium salt and the reaction conditions. mdpi.com Thallium compounds have also been investigated in the context of the functionalization of methane (B114726) to produce compounds like ethyl propionate, although the specific role of this compound is not explicitly detailed. researchgate.netrsc.org The synthesis of methyl propionate can also be achieved through various catalytic processes, highlighting the importance of catalyst and ligand design in homogeneous catalysis. researchgate.net

Table 2: Comparison of Catalysis Types

FeatureHeterogeneous CatalysisHomogeneous Catalysis
Phase Catalyst and reactants in different phasesCatalyst and reactants in the same phase
Mechanism Reaction occurs at the catalyst surfaceReaction occurs throughout the bulk of the solution
Catalyst Separation Generally straightforwardCan be challenging
Example Platinum-promoted reactionsThallium(III) salt-mediated organic synthesis

This compound as a Component in Heterogeneous Catalysts

Development of Thallium-Based Sensors and Probes (Mechanism Focus)

Thallium compounds are also utilized in the development of chemical sensors and probes. The mechanism of these sensors often relies on a specific interaction between the thallium ion and a recognition element, leading to a measurable signal. For instance, a thallium(I)-selective membrane potentiometric sensor has been developed using a crown ether as the ionophore. researchgate.net The principle of this sensor is based on the selective binding of thallium(I) ions to the crown ether within a PVC membrane, which results in a change in the membrane potential that can be measured. researchgate.net

Fluorescent probes for thallium have also been designed. One such probe, Thallos, is a synthetic fluorochrome that exhibits a significant increase in fluorescence upon binding to Tl⁺. ionbiosciences.com This "turn-on" fluorescence mechanism is due to the relief of quenching when the thallium ion binds to the sensor molecule. ionbiosciences.com These types of sensors are valuable for detecting and quantifying thallium in various samples.

Exploitation in Specialized Organic Transformations as a Reagent

Thallium(III) propionate has emerged as a significant reagent in specialized organic transformations, particularly in mediating oxidative rearrangements and cyclizations. Its reactivity, influenced by the propionate ligand, offers an alternative to other thallium(III) salts like the nitrate (B79036) or acetate (B1210297), allowing for transformations under specific conditions.

Research has demonstrated the utility of thallium(III) propionate, often prepared from thallium(III) acetate, as a stable, solid reagent. mdpi.com Its application has been notably explored in the oxidation of homoallylic alcohols, where it can induce synthetically valuable molecular rearrangements, such as ring contractions. mdpi.comresearchgate.net

Thallium(III) Propionate in Oxidative Rearrangements

A significant application of thallium(III) propionate (TTP) is in the oxidative rearrangement of homoallylic alcohols. mdpi.com For instance, the reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with TTP in aqueous propionic acid leads to a ring contraction, yielding an indane derivative. mdpi.comresearchgate.net This transformation is part of a broader class of thallium(III)-mediated oxidative rearrangements used to construct indane structures, which are core components of various bioactive compounds. mdpi.com The hydroxyl group of the substrate plays a crucial role by coordinating with the thallium atom during the addition step, facilitating the rearrangement. mdpi.com

The effectiveness of TTP has been compared with other thallium(III) salts. While reagents like thallium trinitrate (TTN) or thallium trifluoroacetate (B77799) (TTFA) can also effect similar ring contractions, TTP provides an alternative set of reaction conditions. mdpi.comgrafiati.com The choice of solvent and the counter-ion of the thallium(III) salt are critical factors, as they can significantly influence the reaction outcome. mdpi.com For example, reacting a homoallylic alcohol with thallium triacetate in methanol (B129727) can lead to dimethoxylation products instead of ring contraction. mdpi.com

Oxidative Rearrangement of a Homoallylic Alcohol with Thallium(III) Propionate mdpi.com
SubstrateReagentSolventReaction TimeProductYield (%)
2-(3,4-dihydronaphthalen-1-yl)-ethanolThallium(III) Propionate (TTP)Propionic Acid/H₂O2 hours(2-Indan-1-yl)acetaldehyde54

Thallium(III) Propionate in Oxidative Cyclization

Thallium(III) propionate also serves as an effective reagent for oxidative cyclization reactions. The reactivity of TTP was tested in the well-studied cyclization of the monoterpene isopulegol (B1217435). mdpi.com Treatment of isopulegol with TTP in a mixture of acetic acid and water resulted in the formation of a cyclic hydroxyether in good yield. mdpi.com This reaction demonstrates that TTP is comparable in reactivity to other common thallium(III) oxidants like thallium trinitrate (TTN) and thallium triacetate (TTA) for this class of transformation. mdpi.com

The reaction proceeds efficiently, highlighting the ability of TTP to promote intramolecular oxygen-trapping of an organothallium intermediate. The results from these studies expand the toolkit of thallium-based reagents available to synthetic chemists for constructing complex cyclic ether systems.

Oxidative Cyclization of Isopulegol mdpi.com
SubstrateReagentSolventReaction TimeProductYield (%)
IsopulegolThallium(III) Propionate (TTP)Acetic Acid/H₂O2 hoursCyclic Hydroxyether72

Thallium(I) Propionate in Synthesis

While research has focused more on the trivalent state, thallium(I) carboxylates, including by extension thallium(I) propionate, have potential utility as reagents. They are considered convenient alternatives to silver carboxylates in reactions such as the Prévost reaction, which converts alkenes to anti-vicinal diols. wikipedia.orgorganic-chemistry.org Thallium(I) salts are often stable, crystalline solids that can be readily prepared. wikipedia.org In the Prévost reaction mechanism, a carboxylate salt and iodine react with an alkene to form a di-ester intermediate, which is then hydrolyzed to the diol. wikipedia.org

Future Directions and Emerging Research Avenues for Thallium Propionate

Integration with Nanotechnology and Supramolecular Frameworks

The convergence of materials science with nanotechnology and supramolecular chemistry offers promising avenues for thallium propionate (B1217596). The fabrication of nanomaterials and the self-assembly of complex architectures are set to unlock new functionalities.

Nanotechnology: The synthesis of thallium-based nanoparticles, such as thallium nitrate (B79036) and thallium carbonate, has demonstrated the potential for creating materials with enhanced reactivity, high surface-area-to-volume ratios, and unique optical properties. nanorh.comnanorh.com Future research will likely extend these methodologies to thallium propionate. Synthesis techniques like precipitation, sol-gel processes, and hydrothermal methods could be adapted to produce this compound nanoparticles with controlled size and morphology. nanorh.comnanorh.com These nanomaterials could serve as catalysts or be used in chemical sensing applications. nanorh.com Furthermore, the propionate ligand itself can be used as a surface modifier for other metallic nanoparticles, as indicated in patent literature, suggesting a role for this compound in creating functionalized nanoscale systems. google.com The potential for surface functionalization on this compound nanoparticles could also enhance their stability and selectivity for specific applications. nanorh.comnanorh.com

Supramolecular Frameworks: Supramolecular chemistry, particularly the design of Metal-Organic Frameworks (MOFs) and other coordination polymers, presents a significant opportunity for this compound. nih.gov These materials are constructed from metal ions or clusters linked by organic molecules. nih.gov The thallium(I) ion, in conjunction with the propionate linker, could self-assemble into extended one-, two-, or three-dimensional networks. rsc.org The structure and properties of these frameworks are dictated by non-covalent interactions, such as coordination bonds and hydrogen bonding. nih.govmdpi.com Researchers may explore the synthesis of such frameworks under various conditions to control the resulting topology and porosity. The flexible and reversible nature of the non-covalent bonds in these supramolecular assemblies could lead to materials with applications in gas separation or molecular sensing. um.edu.mo The study of heterometallic frameworks incorporating both thallium and other metals, such as gold, has already shown that the resulting structures can exhibit interesting optical properties, including emissions in the infrared range. rsc.org

Advances in Computational Prediction and Rational Materials Design

Computational chemistry is an increasingly powerful tool for accelerating materials discovery. By predicting the properties of yet-to-be-synthesized compounds, researchers can rationally design materials with targeted functionalities.

Computational Prediction: First-principles methods, especially Density Functional Theory (DFT), are central to modern materials science. researchgate.netresearchgate.net These techniques can be employed to predict a wide range of properties for this compound, including its structural parameters, electronic band structure, and vibrational frequencies. researchgate.net For instance, computational studies on thallium-based halide perovskites and vanadates have successfully predicted their stability, electronic properties, and pressure-induced phase transitions. researchgate.netfrontiersin.orgacs.org Similar computational screening could be applied to various crystalline phases of this compound to identify potentially stable structures with desirable characteristics, such as favorable band gaps for electronic applications or high density for radiation detection. acs.orgrsc.org Quantum mechanical methods can also predict thermodynamic properties like enthalpy of formation and entropy, providing a comprehensive theoretical understanding before embarking on experimental synthesis. mdpi.com

Rational Materials Design: The insights gained from computational predictions enable the rational design of new materials. researchgate.netmrs-j.org Thallium compounds are known components in advanced thermoelectric materials, which convert heat energy into electrical energy. researchgate.net Computational models could be used to design this compound-based materials with optimized thermoelectric figures of merit by fine-tuning their electronic and thermal transport properties. researchgate.net This involves designing structures that exhibit high electrical conductivity and Seebeck coefficients while maintaining low thermal conductivity. researchgate.net Similarly, the rational design of thallium-based scintillators, used for detecting high-energy radiation, is another promising area. rsc.org By computationally modeling how the incorporation of this compound into a host crystal lattice affects its density and luminescence, new, more efficient scintillator materials could be developed. rsc.org

Table 1: Overview of Computational Methods in Thallium Compound Research

Computational MethodApplicationInvestigated PropertiesReference Compound ExamplesCitations
Density Functional Theory (DFT)Prediction of structural and electronic propertiesPhase stability, band structure, electronic density of states, phonon frequenciesCs₂Tl⁺Tl³⁺Cl₆, TlVO₄ researchgate.netfrontiersin.org
Quantum Mechanics (QM)Prediction of thermodynamic propertiesEnthalpy of formation, entropySmall organic molecules mdpi.com
First-Principles CalculationsHigh-throughput screening of materialsThermodynamic stability, band gaps, effective massesA₂MM′X₆ double perovskites acs.org
Molecular Mechanics (MM)Modeling of molecular interactionsEmpirically derived force fieldsGeneral organic/inorganic systems mdpi.com

Exploration of Novel Reactivity and Unconventional Synthetic Pathways

Future research will undoubtedly delve into new reactions involving this compound and develop more efficient and innovative methods for its synthesis.

Novel Reactivity: Thallium(III) compounds are known to be effective reagents in organic synthesis, capable of mediating a variety of transformations. researchgate.net Research has specifically detailed the synthesis of thallium(III) tripropionate and its use in the oxidation of homoallylic alcohols, demonstrating its distinct reactivity compared to other thallium salts like the trinitrate or triacetate. mdpi.com Future work could expand on this by exploring the reactivity of this compound with a wider range of organic substrates. Its potential to effect oxidative rearrangements, cyclizations, or couplings could lead to new synthetic methodologies for producing complex molecules. researchgate.net The influence of the propionate ligand on the reactivity and selectivity of the thallium(III) center is a key area for investigation, potentially offering advantages over other thallium reagents. numberanalytics.com

Unconventional Synthetic Pathways: Traditional synthesis methods often involve high temperatures and harsh conditions. mrs-j.orgnih.gov Modern synthetic chemistry is moving towards more efficient and "green" approaches. Unconventional pathways for synthesizing this compound could include soft-chemistry routes like sol-gel or precursor methods, which allow for the formation of materials at lower temperatures. mrs-j.org One-pot procedures, where multiple reaction steps are carried out in a single vessel, could streamline the synthesis of this compound derivatives, improving efficiency and reducing waste. imist.ma Furthermore, exploring novel catalytic systems or unconventional reaction media could lead to the discovery of new polymorphs of this compound or related complexes with unique properties. The development of methods for producing isotopically labeled carboxylates using transition metal catalysts could also be adapted for this compound, providing valuable tools for mechanistic studies. nih.gov

Table 2: Comparative Reactivity of Thallium(III) Salts with a Homoallylic Alcohol

Thallium(III) SaltSubstrateSolventReaction TimeKey Outcome/ProductCitation
Thallium(III) trinitrate (TTN)1,2-dihydronaphthalene-1-ethanolAcOH/H₂O5 minRing contraction mdpi.com
Thallium(III) triacetate (TTA)1,2-dihydronaphthalene-1-ethanolMeOH24 hDimethoxylation mdpi.com
Thallium(III) tripropionate (TTP) Isopulegol (B1217435)AcOH/H₂O2 hElectrophilic cyclization mdpi.com

Interdisciplinary Research at the Interface of Inorganic and Physical Chemistry

The unique properties of heavy elements like thallium place its compounds at the intersection of inorganic and physical chemistry. google.ciallen.in this compound is a model system for exploring fundamental concepts such as bonding, electronic structure, and reactivity, and for developing new functional materials.

The physical properties of thallium compounds are intrinsically linked to their inorganic structures. numberanalytics.com For example, the luminescence observed in some thallium-containing materials is a direct consequence of their electronic transitions, which are governed by the coordination environment of the thallium ion. nanorh.comrsc.org Future interdisciplinary research on this compound would involve synthesizing the compound and its derivatives and then using physical chemistry techniques (e.g., spectroscopy, X-ray diffraction, conductivity measurements) to characterize their properties. This synergy is crucial for developing materials like scintillators, where the high atomic number and density of thallium are advantageous for detecting gamma radiation, and its luminescence provides the signal. rsc.org

The study of reaction mechanisms, such as the kinetics of oxidation reactions mediated by thallium(III) propionate, is another area where inorganic and physical chemistry converge. mdpi.com Understanding the influence of the propionate ligand on the redox potential and reaction rates can provide fundamental insights into the behavior of heavy main-group elements. numberanalytics.com These studies contribute not only to the specific chemistry of thallium but also to broader principles that govern the reactivity of organometallic compounds. google.ci

Q & A

Q. What are the established methods for synthesizing thallium propionate, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves reacting thallium salts (e.g., thallium nitrate) with propionic acid or its derivatives under controlled conditions. Key variables include temperature (80–100°C), solvent selection (e.g., ethanol or acetone), and molar ratios of reactants. Crystallization techniques, such as slow cooling or solvent evaporation, are critical for obtaining high-purity needles, as noted in solubility studies . Yield optimization requires balancing stoichiometry and reaction time to minimize side products like thallium oxides.

Q. How can researchers characterize the solubility and thermal stability of this compound?

Solubility is assessed in solvents ranging from polar (ethanol, pyridine) to nonpolar (light petroleum) at varying temperatures, with data tabulated for reproducibility (Table 1). Thermal stability is determined via differential scanning calorimetry (DSC) and melting point analysis (228–229°C for thallium diethyl propionate). Researchers should document solvent interactions and decomposition products to avoid misinterpretation of phase transitions .

Table 1 : Solubility of this compound in Common Solvents

SolventSolubility (25°C)Temperature Dependence
EthanolHighIncreases with heat
ChloroformModerateMinimal change
Light PetroleumLowInsoluble even at 100°C

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate stretches (~1600 cm⁻¹), while nuclear magnetic resonance (¹H NMR) resolves propionate chain signals. X-ray crystallography is preferred for definitive structural elucidation, particularly to distinguish between mono- and di-substituted thallium complexes .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s role in catalytic or material science applications?

Hypothesis-driven designs might explore its use as a precursor for thallium oxide nanomaterials. Variables include annealing temperature, precursor concentration, and reducing agents. Control experiments must account for thallium’s toxicity by incorporating fume hood protocols and inert atmospheres to prevent oxidation. Replicate trials are essential due to thallium’s sensitivity to moisture .

Q. What methodologies address contradictory data in this compound toxicity studies?

Contradictions often arise from inconsistent exposure models (acute vs. subacute) or analytical techniques. For example, monochromatic excitation X-ray fluorescence (ME-XRF) and inductively coupled plasma mass spectrometry (ICP-MS) should be cross-validated using standardized biological samples (e.g., rat serum). Statistical tools like Bland-Altman plots help quantify method agreement .

Q. How can environmental leaching risks of this compound be evaluated in geochemical contexts?

Simulate natural leaching by testing this compound’s solubility in synthetic groundwater (pH 6–8) and monitor ion release via ICP-MS. Compare results with ore-derived thallium contamination profiles, noting associations with pyrite-rich matrices. Longitudinal studies should track seasonal variations in dissolution rates .

Q. What strategies optimize reproducibility in this compound-based synthetic pathways?

Standardize reagent purity (≥99%), solvent drying protocols, and reaction vessel passivation to prevent thallium adhesion. Document crystal growth conditions (e.g., cooling rates, seed crystals) and use factorial design experiments to identify critical parameters. Publish raw data and negative results to mitigate publication bias .

Methodological Best Practices

Q. How should researchers structure reports to align with journal guidelines for this compound studies?

  • Abstract : Explicitly state synthesis routes, analytical methods, and ethical compliance (e.g., preclinical safety protocols) .
  • Results : Use tables for comparative solubility/toxicity data and avoid redundant textual descriptions .
  • Discussion : Contrast findings with prior studies on analogous thallium carboxylates, emphasizing mechanistic insights over descriptive summaries .

Q. What statistical approaches are recommended for analyzing dose-response relationships in thallium toxicity experiments?

Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use Kaplan-Meier survival curves for longitudinal studies and ANOVA for multi-group comparisons. Report confidence intervals and effect sizes to enhance clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.